

# Physical properties of 3',5'-Difluoro-4-propylbiphenyl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3',5'-Difluoro-4-propylbiphenyl

Cat. No.: B171920

[Get Quote](#)

## Technical Guide: 3',5'-Difluoro-4-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthetic approaches for **3',5'-Difluoro-4-propylbiphenyl**. This document is intended to serve as a foundational resource for professionals in chemical research and development.

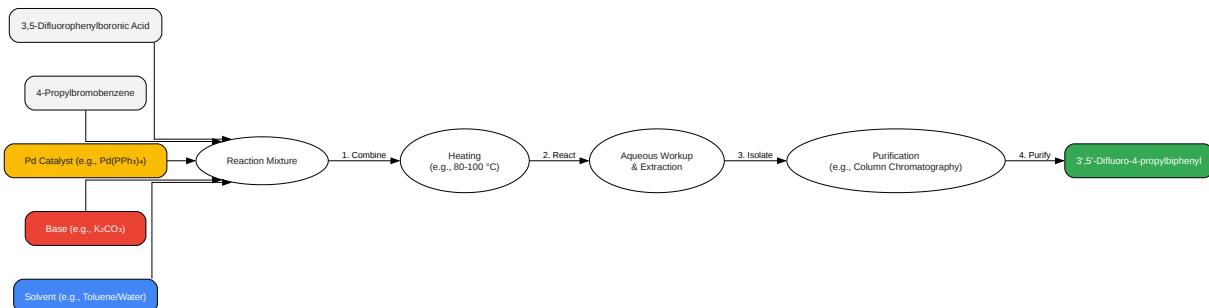
## Core Physical and Chemical Properties

**3',5'-Difluoro-4-propylbiphenyl** is a fluorinated aromatic compound. The introduction of fluorine atoms into biphenyl structures can significantly alter their physical, chemical, and biological properties, making them of interest in various fields, including materials science and medicinal chemistry.

## Summary of Physical Data

Precise experimental values for the melting point and solubility of **3',5'-Difluoro-4-propylbiphenyl** are not readily available in publicly accessible literature. The data presented below has been compiled from chemical supplier databases.

| Property          | Value                                          | Source           |
|-------------------|------------------------------------------------|------------------|
| CAS Number        | 137528-87-1                                    | --INVALID-LINK-- |
| Molecular Formula | C <sub>15</sub> H <sub>14</sub> F <sub>2</sub> | --INVALID-LINK-- |
| Molecular Weight  | 232.27 g/mol                                   | --INVALID-LINK-- |
| Density           | 1.093 g/cm <sup>3</sup>                        | --INVALID-LINK-- |
| Boiling Point     | 302.8 °C at 760 mmHg                           | --INVALID-LINK-- |
| Refractive Index  | 1.524                                          | --INVALID-LINK-- |
| Flash Point       | 114.2 °C                                       | --INVALID-LINK-- |
| Vapor Pressure    | 0.002 mmHg at 25°C                             | --INVALID-LINK-- |
| Melting Point     | Not available                                  | -                |
| Solubility        | Not available                                  | -                |


## Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of **3',5'-Difluoro-4-propylbiphenyl** are not extensively documented in peer-reviewed journals. However, the synthesis of asymmetrically substituted biphenyls is a well-established area of organic chemistry. The most common and effective methods for constructing the biphenyl scaffold are palladium-catalyzed cross-coupling reactions, such as the Suzuki and Kumada couplings.

## General Synthetic Approach: Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryls. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

A plausible synthetic route for **3',5'-Difluoro-4-propylbiphenyl** via a Suzuki coupling is depicted in the workflow diagram below. This would typically involve the reaction of a (3,5-difluorophenyl)boronic acid with a 4-propylhalobenzene or, alternatively, a 3,5-difluorohalobenzene with a (4-propylphenyl)boronic acid.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **3',5'-Difluoro-4-propylbiphenyl** via Suzuki coupling.

## General Experimental Protocol (Suzuki Coupling)

- Reaction Setup: To a reaction vessel equipped with a condenser and magnetic stirrer, add 3,5-difluorophenylboronic acid (1.0 eq.), 4-propylbromobenzene (1.0-1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.), and a suitable base, for instance, potassium carbonate (2.0-3.0 eq.).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

- Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to partition the mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford the pure **3',5'-Difluoro-4-propylbiphenyl**.

## Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of **3',5'-Difluoro-4-propylbiphenyl**. This compound is likely utilized as an intermediate in the synthesis of more complex molecules for various applications, which may include pharmaceuticals, agrochemicals, or liquid crystals. Further research would be required to determine any potential biological effects.

- To cite this document: BenchChem. [Physical properties of 3',5'-Difluoro-4-propylbiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171920#physical-properties-of-3-5-difluoro-4-propylbiphenyl>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)